5-Benzoyl-6-[4-(diethylamino)phenyl]-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one belongs to the class of trifluoromethyl-containing hexahydropyrimidinones. These compounds have been investigated for their potential as highly selective inhibitors of the muscarinic acetylcholine receptor M3 (mAChR M3). [] mAChR M3 is a G protein-coupled receptor involved in various physiological processes, including smooth muscle contraction and glandular secretion. Its dysregulation has been implicated in diseases like chronic obstructive pulmonary disease (COPD) and asthma. [] Therefore, selective inhibitors of mAChR M3 are promising therapeutic targets for these conditions.
5-benzoyl-6-(4-(diethylamino)phenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one is a complex organic compound belonging to the class of pyrimidine derivatives. This compound exhibits significant biological activity, particularly in medicinal applications, including analgesic and anti-inflammatory properties. Its unique structural features contribute to its potential therapeutic uses, making it a subject of interest in pharmaceutical research.
The compound has been synthesized and characterized in various studies, with notable patents detailing its synthesis and potential applications in medicine. For example, one patent highlights its synthesis through a three-component reaction involving specific precursors, indicating its relevance in organic chemistry and pharmacology .
5-benzoyl-6-(4-(diethylamino)phenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one can be classified as:
The synthesis of 5-benzoyl-6-(4-(diethylamino)phenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one typically involves a multi-step reaction process. A notable method includes a three-component reaction that combines:
The reaction is conducted in glacial acetic acid with an anhydrous sodium acetate catalyst. The mixture is heated for approximately 40 minutes, followed by cooling and filtration to obtain the desired product. The yield reported for this synthesis is around 72%, indicating a relatively efficient process .
The molecular formula of 5-benzoyl-6-(4-(diethylamino)phenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one is . Its structure includes:
The compound has been characterized using various analytical techniques, including NMR (Nuclear Magnetic Resonance) and mass spectrometry, which confirm its molecular structure and purity.
5-benzoyl-6-(4-(diethylamino)phenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one can participate in various chemical reactions typical of pyrimidine derivatives. These may include:
The reactivity of this compound can be influenced by the electron-withdrawing nature of the trifluoromethyl group, which enhances nucleophilicity at specific sites within the molecule.
The analgesic and anti-inflammatory effects of 5-benzoyl-6-(4-(diethylamino)phenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one are likely mediated through modulation of pain pathways in the body. This may involve:
Further pharmacological studies are necessary to elucidate the precise mechanisms and pathways influenced by this compound.
These properties suggest that the compound is stable under standard storage conditions but may require specific solvents for dissolution.
5-benzoyl-6-(4-(diethylamino)phenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one has potential applications in:
Research into its efficacy and safety profiles continues to expand its potential uses within medicinal chemistry .
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2